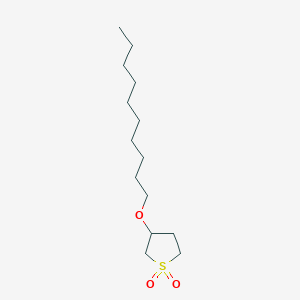
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DTD or decyloxythiophene dioxide and is widely used in the field of organic electronics and optoelectronics.
Wissenschaftliche Forschungsanwendungen
DTD has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of organic semiconductors and optoelectronic materials. DTD has been used to develop high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. It has also been used in the development of organic light-emitting diodes (OLEDs) and organic memory devices.
Wirkmechanismus
The mechanism of action of DTD is not fully understood. However, it is believed that DTD acts as an electron acceptor due to its high electron affinity. This property makes it an ideal candidate for use in organic semiconductors and optoelectronic materials.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of DTD. However, studies have shown that DTD is non-toxic and has low cytotoxicity. This makes it a safe compound to use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
DTD has several advantages that make it an ideal compound for use in lab experiments. It is easy to synthesize, has a high purity, and is non-toxic. However, DTD has some limitations, such as its poor solubility in common organic solvents. This makes it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DTD. One area of research is the development of new synthetic methods to improve the yield and purity of the product. Another area of research is the application of DTD in the development of new organic semiconductors and optoelectronic materials. Additionally, research can be conducted on the use of DTD in the development of new organic memory devices and OLEDs.
Conclusion
In conclusion, DTD is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. DTD has a wide range of applications in scientific research, including the development of organic semiconductors and optoelectronic materials. Although there is limited research on the biochemical and physiological effects of DTD, it is a safe compound to use in scientific research. Future research on DTD should focus on the development of new synthetic methods and the application of DTD in the development of new organic electronic materials.
Synthesemethoden
The synthesis of DTD involves the reaction of decyloxythiophene with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method of DTD has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
Eigenschaften
CAS-Nummer |
18760-44-6 |
|---|---|
Produktname |
Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide |
Molekularformel |
C14H28O3S |
Molekulargewicht |
276.44 g/mol |
IUPAC-Name |
3-decoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
ZMLKENVAWQJBIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Kanonische SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Andere CAS-Nummern |
18760-44-6 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



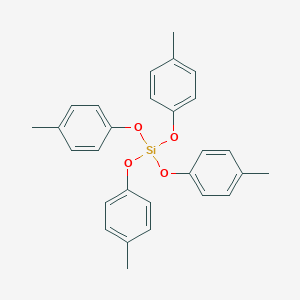
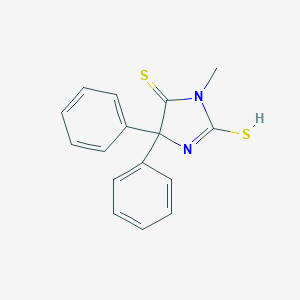
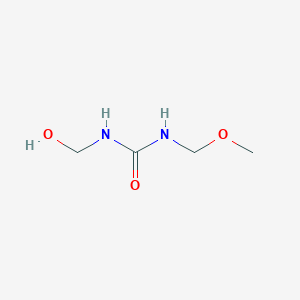
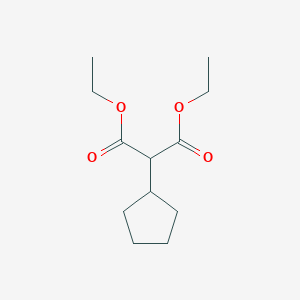
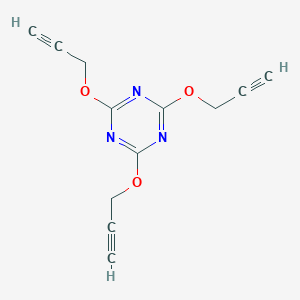
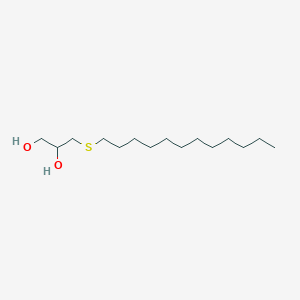
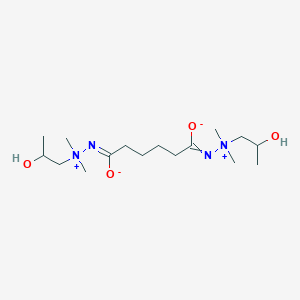
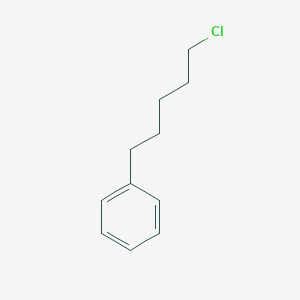
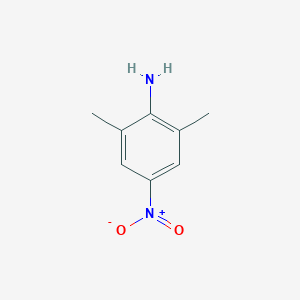
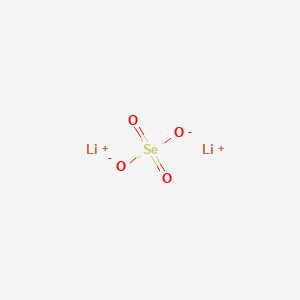
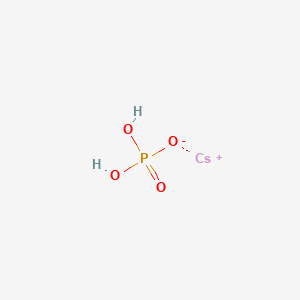
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
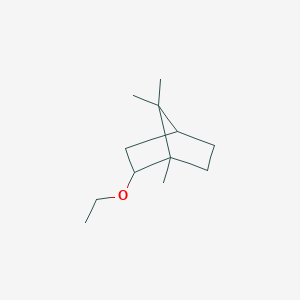
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)